Ferromagnetic vs. Antiferromagnetic Coupling: 2-Nitrobenzoate Cu(II) Dimer Compared to 4-Nitrobenzoate Analog
The dinuclear copper(II) complex [Cu₂(H₂tea)₂(2-nitrobenzoate)₂]·2H₂O, derived directly from the target triethanolammonium 2-nitrobenzoate salt, exhibits strong ferromagnetic exchange with a coupling constant J = −100 cm⁻¹ (Hamiltonian H = JS₁S₂) [1]. In contrast, the structurally analogous complex [Cu₂(teaH)(pNBA)₂(H₂O)₂]·MeOH·pNBH prepared from triethanolamine and 4-nitrobenzoic acid displays antiferromagnetic coupling with a singlet ground state (S = 0) [2]. This complete reversal of magnetic behavior is governed solely by the positional isomerism of the nitro group on the benzoate ligand.
| Evidence Dimension | Magnetic exchange coupling (J) in dinuclear Cu(II) complexes |
|---|---|
| Target Compound Data | J = −100 cm⁻¹ (ferromagnetic) |
| Comparator Or Baseline | 4-nitrobenzoate analog: Antiferromagnetic, singlet ground state (S = 0) |
| Quantified Difference | Qualitative reversal: ferromagnetic → antiferromagnetic |
| Conditions | Single-crystal X-ray diffraction, magnetic susceptibility, and HF-EPR spectroscopy on isolated crystalline complexes |
Why This Matters
Researchers designing molecule-based magnetic materials can toggle between ferromagnetic and antiferromagnetic behavior simply by selecting the ortho- versus para-nitrobenzoate precursor, making the target compound the sole entry point for ferromagnetic architectures in this structural family.
- [1] Sharma, R. P., Saini, A., Monga, D., Venugopalan, P., Jezierska, J., Ozarowski, A., & Ferretti, V. (2014). Influence of nitrogen donor ligands on the coordination modes of copper(II) 2-nitrobenzoate complexes: structures, DFT calculations and magnetic properties. New Journal of Chemistry, 38, 437–447. View Source
- [2] Synthesis, Structural Aspects, Magnetic, and Adsorption Properties of a Dinuclear Cu (II) Complex Derived From Mixed Ligand Approach. Applied Organometallic Chemistry, 2024, 39(3), e7891. View Source
